molecular formula C12H12N2O3 B8730115 1-Carbamoyl-6-ethyl-1H-indole-3-carboxylic acid

1-Carbamoyl-6-ethyl-1H-indole-3-carboxylic acid

Cat. No.: B8730115
M. Wt: 232.23 g/mol
InChI Key: BMGUUGOVHUKEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carbamoyl-6-ethyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1-carbamoyl-6-ethylindole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-2-7-3-4-8-9(11(15)16)6-14(12(13)17)10(8)5-7/h3-6H,2H2,1H3,(H2,13,17)(H,15,16)

InChI Key

BMGUUGOVHUKEID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CN2C(=O)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Ethyl-3-formyl-indole-1-carboxylic acid amide (720 mg, 3.33 mmol) was dissolved in a mixture of THF (60 mL) and t-butanol (18 mL). 2-methyl-2-butene (2 M solution in THF, 66.6 mL, 133 mmol) was added, followed by a water (16 mL) solution of NaClO2 (80%, 3.76 g, 33.3 mmol) and NaH2PO4 (3.20 g, 26.6 mmol). The resulting solution was stirred at RT for 4 h and THF was concentrated. EtOAc was added and the layers separated. The aqueous layer was acidified by addition of HCl 1N and extracted twice with EtOAc. The combined organic extracts were dried (Na2SO4), filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (eluent: c-hexane to EtOAc to CH2Cl2/MeOH 8:2) to give the desired compound. tR (HPLC conditions a): 2.17 min. 1H-NMR (400 MHz, CDCl3): δ (ppm): 12.9 (m, 1H), 8.81 (s, 1H), 8.66 (bs, 1H), 8.23 (d, 1H),), 8.09 (m, 2H), 7.70 (dd, 1H).
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
66.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
3.76 g
Type
reactant
Reaction Step Four
[Compound]
Name
NaH2PO4
Quantity
3.2 g
Type
reactant
Reaction Step Five

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